
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol is an organic compound with the molecular formula C8H16O2 It is a tertiary alcohol with a tetrahydrofuran ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol typically involves the reaction of 2-methyl-2-propen-1-ol with tetrahydrofuran under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbon of the tetrahydrofuran ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Halides and amines.
Scientific Research Applications
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propanol: A primary alcohol with similar molecular weight but different structure.
Tetrahydrofuran: A cyclic ether with a similar ring structure but lacking the hydroxyl group.
Linalool oxide: A compound with a similar tetrahydrofuran ring but different substituents.
Uniqueness
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol is unique due to its combination of a tertiary alcohol and a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-1-(oxolan-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-8(2,9)6-7-4-3-5-10-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
GEXFYBGZZWGXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



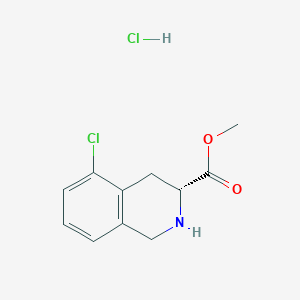
![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
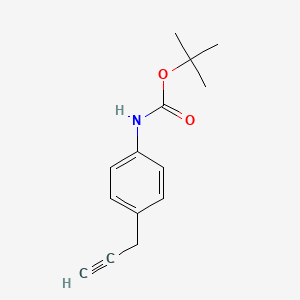


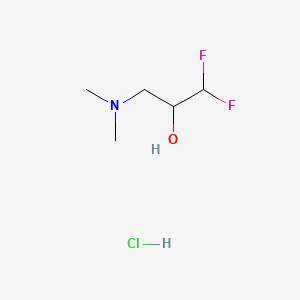

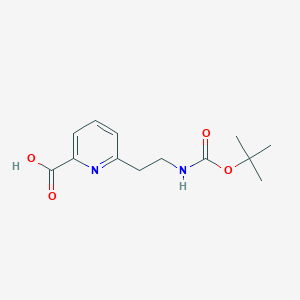
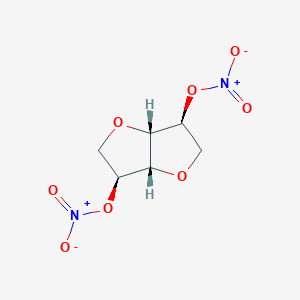


![rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride](/img/structure/B13589948.png)
